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molecular formula C9H13NO2 B8752155 2-(4-Aminophenyl)propane-1,3-diol CAS No. 126489-69-8

2-(4-Aminophenyl)propane-1,3-diol

Cat. No. B8752155
M. Wt: 167.20 g/mol
InChI Key: UYGGXXUCYAGIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895584B2

Procedure details

A mixture of 2-(4-amino-phenyl)-propane-1,3-diol (1.6 g, 9.6 mmol, J. Med. Chem., 40(25), 4030-4052, (1997)), di-tert-butyl dicarbonate (BOC)2O (2.30 g, 10.5 mmol), THF (200 mL), water (100 mL) and Na2CO3 (1.12 g, 10.5 mmol) was stirred at RT overnight. The reaction mixture was diluted with EtOAc (200 mL) and satd brine (200 mL). The organic layer was separated and the aq layer was extracted with EtOAc (2×100 mL). The organic layers were combined, dried (Na2SO4) and concentrated. The residue obtained was purified on silica (20-100% EtOAc-hexane) to obtain the title compound (1.2 g, 47%): Mass spectrum (ESI, m/z): Calcd. for C14H21NO4, 290.3 (M+Na). found 290.0.
Quantity
1.6 g
Type
reactant
Reaction Step One
[Compound]
Name
di-tert-butyl dicarbonate (BOC)2O
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
47%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH2:11][OH:12])[CH2:9][OH:10])=[CH:4][CH:3]=1.[CH2:13]1[CH2:17]OC[CH2:14]1.O.[C:19]([O-:22])([O-])=[O:20].[Na+].[Na+].[CH3:25]COC(C)=O>[Cl-].[Na+].O>[C:13]([O:22][C:19](=[O:20])[NH:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([CH2:11][OH:12])[CH2:9][OH:10])=[CH:6][CH:7]=1)([CH3:14])([CH3:17])[CH3:25] |f:3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C(CO)CO
Name
di-tert-butyl dicarbonate (BOC)2O
Quantity
2.3 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
1.12 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
CCOC(=O)C
Name
brine
Quantity
200 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aq layer was extracted with EtOAc (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified on silica (20-100% EtOAc-hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=CC=C(C=C1)C(CO)CO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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